molecular formula C13H17N3O B11729941 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11729941
M. Wt: 231.29 g/mol
InChI Key: AKRFTGJJGBAHRF-UHFFFAOYSA-N
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Description

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that features a phenol group linked to a pyrazole moiety via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with 2-aminomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the aminomethyl bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-4-formylpyrazole
  • 2-Aminomethylphenol
  • 4-Hydroxy-3-methylpyrazole

Uniqueness

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific combination of a phenol group and a pyrazole moiety linked by an aminomethyl bridge. This structure imparts distinct chemical properties and biological activities that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17/h3-6,9,14,17H,7-8H2,1-2H3

InChI Key

AKRFTGJJGBAHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2O)C

Origin of Product

United States

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